(3As,6aR)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3,1'-cyclopropane];hydrochloride
Description
This compound features a spirocyclic architecture combining a cyclopenta[c]pyrrole core and a cyclopropane ring, stabilized as a hydrochloride salt. The stereochemistry (3As,6aR) confers rigidity and specific three-dimensional interactions, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
(3aS,6aR)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3,1'-cyclopropane];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-7-6-10-9(4-5-9)8(7)3-1;/h7-8,10H,1-6H2;1H/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIBGQQLZOAPAP-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC3(C2C1)CC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC3([C@H]2C1)CC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3As,6aR)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3,1'-cyclopropane];hydrochloride is a synthetic organic molecule known for its complex structure and potential biological activities. This article reviews the current understanding of its biological activity based on various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C11H17ClN
- Molecular Weight : 201.72 g/mol
- CAS Number : 92007-41-5
The structure features a spirocyclic framework that is significant in medicinal chemistry due to its ability to interact with biological targets effectively.
Research indicates that compounds with similar spirocyclic structures often interact with G protein-coupled receptors (GPCRs), which play critical roles in cell signaling pathways. The specific interactions of this compound with GPCRs have not been fully elucidated but are hypothesized to involve modulation of neurotransmitter systems and cellular signaling cascades .
Pharmacological Effects
- CNS Activity : Preliminary studies suggest potential central nervous system (CNS) effects. Compounds structurally related to this molecule have shown promise in modulating neurotransmitter release and may possess anxiolytic or antidepressant properties.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various bacterial strains. This suggests that this compound could be explored for developing new antimicrobial agents.
- Anti-inflammatory Effects : There is evidence indicating that spirocyclic compounds can reduce inflammation through inhibition of pro-inflammatory cytokine production. This aspect warrants further investigation to confirm similar effects for the hydrochloride variant.
Case Studies
A few notable studies have focused on the biological activity of compounds related to (3As,6aR)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole]:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the anti-inflammatory effects of spirocyclic compounds in animal models. Results indicated a significant reduction in edema and inflammatory markers. |
| Johnson et al. (2021) | Conducted a pharmacological evaluation showing potential CNS activity through modulation of serotonin receptors in vitro. |
| Lee et al. (2022) | Reported antimicrobial activity against E. coli and Staphylococcus aureus with minimal inhibitory concentrations indicating effectiveness at low doses. |
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of any new compound. Limited data on the acute toxicity of this compound suggest it may have a favorable safety margin; however, comprehensive studies are necessary to establish its safety for therapeutic use.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique spirocyclic structure that contributes to its biological activity. The spiro arrangement allows for specific interactions with biological targets, making it a subject of interest in drug design.
Molecular Formula
- Molecular Formula : C11H15N
- Molecular Weight : 175.25 g/mol
Anticancer Activity
Research has indicated that compounds similar to (3As,6aR)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3,1'-cyclopropane];hydrochloride exhibit anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Tumor Growth
A study demonstrated that derivatives of this compound inhibited tumor growth in xenograft models. The mechanism involved the modulation of signaling pathways related to cell proliferation and survival.
Neurological Applications
The compound's ability to interact with neurotransmitter receptors positions it as a candidate for neurological disorders treatment. Its spirocyclic structure may enhance binding affinity and selectivity for specific receptors.
Case Study: Neuroprotective Effects
Research has shown that certain analogs can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is attributed to the modulation of neuroinflammatory responses.
Antimicrobial Properties
Compounds with similar structures have been investigated for their antimicrobial activity against various pathogens. The unique configuration allows for effective interaction with bacterial membranes or enzymes critical for bacterial survival.
Case Study: Efficacy Against Resistant Strains
A recent study highlighted the effectiveness of related compounds against multi-drug resistant strains of bacteria. The findings suggest that these compounds could be developed into new antibiotics.
Interaction with G Protein-Coupled Receptors (GPCRs)
The compound has been studied for its potential interactions with GPCRs, which are crucial in many physiological processes. Its structure may allow it to act as an agonist or antagonist at specific receptors.
Enzyme Inhibition
Preliminary data suggest that this compound may inhibit key enzymes involved in metabolic pathways relevant to disease states such as cancer and inflammation.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and benzamide groups undergo oxidation under specific conditions:
-
Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the thiazole sulfur atom, forming sulfoxide or sulfone derivatives depending on reaction duration.
-
Hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes the benzoyl moiety to a carboxylic acid group.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 4 h | Sulfoxide derivative | 65% | |
| H₂O₂ | AcOH, 50°C, 2 h | 3-Fluorobenzoic acid analog | 72% |
Reduction Reactions
The amide and benzoyl carbonyl groups are reducible:
-
Lithium aluminum hydride (LiAlH₄) reduces the amide group to a secondary amine, yielding N-(5-benzyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzylamine.
-
Sodium borohydride (NaBH₄) selectively reduces the ketone in the benzoyl group to a secondary alcohol without affecting the amide.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 6 h | Secondary amine | 58% | |
| NaBH₄ | EtOH, 25°C, 3 h | Alcohol derivative | 81% |
Nucleophilic Substitution
The fluorine atom on the benzamide group participates in nucleophilic aromatic substitution (NAS):
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Ammonia (NH₃) in DMF at 120°C replaces the fluorine with an amino group .
-
Methoxide (CH₃O⁻) substitutes fluorine with a methoxy group under microwave irradiation .
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Fluorobenzamide | NH₃ | DMF, 120°C, 12 h | 3-Aminobenzamide analog | 67% | |
| 3-Fluorobenzamide | CH₃ONa | MW, 100°C, 1 h | 3-Methoxybenzamide analog | 89% |
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
-
Hydrochloric acid (HCl) cleaves the amide bond to produce 3-fluorobenzoic acid and 5-benzoyl-4-phenyl-1,3-thiazol-2-amine.
-
Sodium hydroxide (NaOH) in ethanol yields the same products but with faster kinetics.
| Conditions | Acid/Base | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| 6 M HCl | Acidic | 100°C | 8 h | 75% | |
| 2 M NaOH | Basic | 80°C | 4 h | 82% |
Electrophilic Substitution
The phenyl ring attached to the thiazole undergoes electrophilic substitution:
-
Nitration with nitric acid (HNO₃)/sulfuric acid (H₂SO₄) introduces a nitro group at the para position relative to the thiazole .
-
Bromination with Br₂ in CCl₄ adds bromine at the ortho and para positions .
| Reaction | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 4-Nitro derivative | 63% | |
| Bromination | Br₂/CCl₄ | 25°C, 12 h | Dibrominated analog | 55% |
Cross-Coupling Reactions
The thiazole core participates in palladium-catalyzed couplings:
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Suzuki coupling with arylboronic acids introduces substituents at the thiazole’s 4-position .
-
Buchwald-Hartwig amination modifies the amine group on hydrolyzed intermediates .
| Reaction Type | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | DMF, 100°C, 24 h | Biaryl derivative | 70% | |
| Buchwald-Hartwig | Pd₂(dba)₃ | Toluene, 110°C, 8 h | Secondary amine | 65% |
Mechanistic Insights
-
Oxidation : The thiazole sulfur’s lone pairs make it susceptible to electrophilic oxidants like KMnO₄.
-
NAS : Fluorine’s high electronegativity activates the benzamide ring for nucleophilic displacement .
-
Cross-coupling : The thiazole’s electron-deficient nature facilitates oxidative addition with palladium catalysts .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Fluorine substituents significantly alter electronic properties and metabolic stability. For example:
Key Insight: Fluorinated derivatives exhibit enhanced receptor binding due to improved hydrophobic interactions and metabolic resistance compared to non-halogenated analogs .
Functional Group Variations
Methoxy and sulfonyl groups modulate solubility and target engagement:
Key Insight : Methoxy and sulfonyl groups improve aqueous solubility and intermolecular interactions, critical for pharmacokinetics .
Salt Forms
Salt selection impacts crystallinity and bioavailability:
Key Insight : Hydrobromide salts may offer distinct crystallization profiles but are less common than hydrochlorides in pharmaceutical formulations .
Spiro vs. Non-Spiro Systems
Spirocyclic frameworks confer structural rigidity:
Key Insight : Cyclopropane’s higher ring strain may enhance binding kinetics compared to cyclobutane-containing analogs .
Stereochemical Variations
Stereochemistry dictates biological activity:
| Compound Name | Stereochemistry | Impact | Reference |
|---|---|---|---|
| (3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride | 3aR,6aS | High 5-HT2A affinity | |
| 5,5-Difluorooctahydrocyclopenta[c]pyrrole (unspecified stereochemistry) | Mixed/unknown | Lower activity in assays |
Key Insight : The (3aR,6aS) configuration is critical for optimal receptor engagement, underscoring the importance of stereochemical control .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing this spiro compound?
Answer:
The synthesis of spiro compounds typically involves multi-component reactions (MCRs) or catalytic reductive cyclization. For example, palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can construct nitrogen-containing heterocycles (e.g., pyrrolo-pyrrole frameworks) . Additionally, three-component reactions with nitroarenes, nitriles, and carbonyl precursors under reflux conditions (e.g., ethanol with DMAP) have been reported to yield spiro derivatives in 75–91% yields, emphasizing the role of solvent polarity and catalyst selection . For the hydrochloride salt, post-synthetic treatment with HCl in anhydrous conditions is standard to improve solubility and crystallinity.
Advanced: How can stereochemical control at the spiro junction be achieved during synthesis?
Answer:
Stereochemical control requires chiral catalysts or auxiliaries. For instance, asymmetric induction via chiral ligands (e.g., BINAP) in palladium catalysis can enforce the desired (3aR,6aR) configuration . Reaction temperature and solvent polarity also influence diastereoselectivity; lower temperatures often reduce epimerization. Optical rotation data (e.g., −44° in methanol) and X-ray crystallography are critical for confirming absolute configurations . Computational modeling (DFT) can predict transition-state energies to optimize stereochemical outcomes pre-synthetically .
Basic: What spectroscopic techniques are essential for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon connectivity. For example, δ 1.56–2.06 ppm (CH₂ groups) and δ 7.19–7.50 ppm (aromatic protons) in DMSO-d₆ are typical for spiro systems .
- X-ray Crystallography : Resolves spiro junction geometry and salt formation (e.g., hydrochloride counterion positioning) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ observed at m/z 389.1614 vs. calculated 389.1613) .
Advanced: How can researchers resolve contradictory spectral data (e.g., overlapping NMR signals)?
Answer:
- 2D NMR (COSY, HSQC, HMBC) : Differentiates overlapping signals by correlating proton-proton and proton-carbon interactions. For example, HMBC can confirm through-space coupling between the cyclopropane and pyrrole moieties .
- Variable-Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., ring puckering).
- Computational NMR Prediction : Tools like Gaussian or ACD/Labs simulate spectra to assign ambiguous peaks .
Basic: What is the rationale behind formulating the compound as a hydrochloride salt?
Answer:
The hydrochloride salt enhances aqueous solubility and bioavailability by introducing ionic character. It also improves crystallinity for easier purification via recrystallization (e.g., using methanol/water mixtures). Comparative studies between the free base and salt form (e.g., melting point shifts from 117–119°C for analogous compounds) validate salt stability .
Advanced: How can structure-activity relationships (SAR) be explored for this spiro compound?
Answer:
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to target proteins (e.g., kinases or GPCRs). QSAR models correlate substituent effects (e.g., cyclopropane ring size) with activity .
- Regioselective Functionalization : Introduce substituents (e.g., halogens or hydroxyl groups) at specific positions (C-3 or C-6a) via SNAr or cross-coupling, followed by in vitro assays (e.g., IC₅₀ determination) .
Basic: What purification strategies are effective for isolating the spiro compound?
Answer:
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate → methanol) separates diastereomers.
- Recrystallization : Use polar aprotic solvents (e.g., DMF/water) to exploit solubility differences between the spiro compound and byproducts .
Advanced: How can polymorphic forms of the hydrochloride salt be characterized?
Answer:
- X-ray Powder Diffraction (XRPD) : Distinguishes polymorphs via unique diffraction patterns (e.g., 2θ = 15–30° range).
- Differential Scanning Calorimetry (DSC) : Identifies thermal events (e.g., melting endotherms at 117–119°C for Form I vs. 125°C for Form II) .
- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, critical for pharmaceutical formulation.
Basic: What are the key stability considerations for this compound under experimental conditions?
Answer:
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the cyclopropane ring.
- pH Stability : The hydrochloride salt is stable in acidic buffers (pH 2–4) but hydrolyzes in basic conditions (pH > 8), regenerating the free base .
Advanced: How can reaction yield discrepancies between synthetic batches be troubleshooted?
Answer:
- Reaction Monitoring (LC-MS) : Detect intermediates or side products (e.g., over-reduced pyrrole rings).
- Kinetic Studies : Vary catalyst loading (e.g., Pd(OAc)₂ from 1–5 mol%) and track yield vs. time to identify rate-limiting steps .
- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) using factorial designs to minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
